molecular formula C15H27ClN2 B6316532 Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride CAS No. 92886-00-5

Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride

Cat. No.: B6316532
CAS No.: 92886-00-5
M. Wt: 270.84 g/mol
InChI Key: VENGGGZJFDLMED-UHFFFAOYSA-M
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Description

Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride: is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridinium ring substituted with a dimethylamino group and an ethylhexyl group, along with a chloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride typically involves the quaternization of 4-(dimethylamino)pyridine with 2-ethylhexyl chloride. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where the chloride ion can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydroxide ions, alkoxide ions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridinium ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyridinium compounds with different nucleophiles replacing the chloride ion.

Scientific Research Applications

Chemistry: Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride is used as a catalyst in various organic reactions, including nucleophilic substitutions and oxidations. It is also employed in the synthesis of other quaternary ammonium compounds.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce positive charges onto proteins or nucleic acids, facilitating their separation and analysis.

Medicine: this compound has potential applications in drug delivery systems. Its ability to form complexes with negatively charged molecules makes it useful for delivering therapeutic agents to specific targets.

Industry: In industrial applications, this compound is used as an antistatic agent and a surfactant. It is also employed in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride involves its interaction with negatively charged molecules. The positively charged pyridinium ring can form electrostatic interactions with anionic species, facilitating their modification or separation. This compound can also act as a phase-transfer catalyst, enhancing the solubility of reactants in different phases and promoting reaction rates.

Comparison with Similar Compounds

  • Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, bromide
  • Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, iodide
  • Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, sulfate

Comparison: Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride is unique due to its chloride counterion, which influences its solubility and reactivity. Compared to its bromide and iodide counterparts, the chloride salt is more commonly used due to its lower cost and higher availability. The sulfate derivative, on the other hand, may exhibit different solubility properties and is used in specific applications where sulfate ions are preferred.

Properties

IUPAC Name

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N2.ClH/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;/h9-12,14H,5-8,13H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENGGGZJFDLMED-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464488
Record name Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92886-00-5
Record name Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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